molecular formula C12H24N2O2 B3393755 tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate CAS No. 488728-05-8

tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate

Cat. No.: B3393755
CAS No.: 488728-05-8
M. Wt: 228.33 g/mol
InChI Key: MPTWTCBZSJENGB-NXEZZACHSA-N
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Description

tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate is a chiral piperidine derivative featuring a tert-butyl carbamate (Boc) protective group at the 3-position and an ethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O₂ (exact mass: 228.18 g/mol), and its structural specificity distinguishes it from other piperidine-based carbamates .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-ethylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWTCBZSJENGB-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate typically involves the reaction of (3S,4R)-4-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring may also interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperidine Carbamates

The functional and stereochemical diversity of piperidine carbamates significantly impacts their physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position) Stereochemistry Key Properties/Implications References
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate Ethyl (4) 3S,4R High lipophilicity; potential metabolic stability due to ethyl bulk
tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate Hydroxyl (4) 3R,4R Increased polarity; hydrogen-bonding capacity enhances solubility
tert-Butyl ((3S,4R)-4-methylpiperidin-3-yl)carbamate Methyl (4) 3S,4R Moderate lipophilicity; reduced steric hindrance compared to ethyl
tert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Fluorine (3) 3S,4R Enhanced metabolic stability; electronegativity alters electron distribution
tert-Butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate Hydroxyl (3) 3S,4R Dual hydrogen-bonding sites; potential for chiral recognition
tert-Butyl (trans-4-methylpiperidin-3-yl)carbamate Methyl (4) trans (3S,4R) Similar stereochemistry but trans-configuration affects target binding

Stereochemical and Functional Implications

Ethyl vs. Methyl Substituents :

  • The ethyl group in the target compound increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability compared to methyl-substituted analogs (logP ~1.8–2.2) . However, the bulkier ethyl group may reduce binding affinity to sterically sensitive targets.
  • Methyl analogs (e.g., CAS 1032684-85-7) exhibit faster metabolic clearance due to lower steric hindrance, as shown in rodent microsome studies .

Hydroxyl vs. Fluorine Substituents: Hydroxyl groups (e.g., CAS 724787-35-3) improve aqueous solubility (cLogP ~0.5–1.0) but may reduce blood-brain barrier penetration. They also serve as hydrogen-bond donors, critical for enzyme inhibition (e.g., epoxide hydratase modulation) . Fluorine substitution (e.g., CAS 1052713-47-9) enhances metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity can also alter pKa values, affecting ionization states at physiological pH .

Stereochemical Considerations :

  • The (3S,4R) configuration in the target compound is enantiomerically distinct from (3R,4R) or (3S,4S) analogs (e.g., CAS 859854-68-3). Such stereochemical differences can lead to divergent biological activities, as seen in receptor-binding assays for opioid or serotonin modulators .

Biological Activity

tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, emphasizing its pharmacological potential and applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.34 g/mol
  • CAS Number : 488728-05-8
  • Purity : 97%
  • IUPAC Name : this compound

The compound features a carbamate functional group attached to a piperidine ring, which is significant for its biological activity.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for regulating metabolic pathways.
  • Receptor Interaction : The piperidine structure allows for interaction with various receptors, potentially modulating their activity and influencing physiological processes.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, derivatives of piperidine have shown efficacy in inhibiting tumor growth in animal models by inducing apoptosis in cancer cell lines.

Neuropharmacological Effects

Given its structural characteristics, this compound is being explored for potential effects on the central nervous system. It may have applications in treating neurological disorders by modulating neurotransmitter systems.

Case Studies and Experimental Data

StudyObjectiveFindings
Study on Anticancer Activity Investigate the effect on cancer cell linesInduced apoptosis and inhibited growth in various models
Neuropharmacological Assessment Evaluate effects on CNS disordersShowed potential modulation of neurotransmitter receptors; ongoing research needed
In Silico Docking Studies Analyze binding affinity to molecular targetsDemonstrated significant interactions with key receptors involved in neuropharmacology

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl ((3S,4R)-4-ethylpiperidin-3-yl)carbamate

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